molecular formula C15H14N4O2 B042632 12-Hydroxynevirapine CAS No. 133627-24-4

12-Hydroxynevirapine

Cat. No. B042632
M. Wt: 282.3 g/mol
InChI Key: SEBABOMFNCVZGF-UHFFFAOYSA-N
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Description

12-Hydroxynevirapine is a metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The metabolism of Nevirapine leads to several oxidative metabolites, including 2-, 3-, 8-, and 12-hydroxynevirapine, with cytochrome P-450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, playing a significant role in their formation. The metabolic pathway involving 12-hydroxynevirapine has been of particular interest due to its potential role in Nevirapine-induced toxicity, including severe skin and liver adverse effects (Erickson et al., 1999).

Synthesis Analysis

The synthesis of 12-hydroxynevirapine involves the hydroxylation of Nevirapine at the 12th position. This process is largely mediated by cytochrome P450 enzymes in the liver, with CYP3A4 and CYP2B6 being the primary enzymes responsible for its formation. The synthesized 12-hydroxynevirapine can further undergo metabolic transformations, potentially leading to the formation of reactive metabolites (Erickson et al., 1999).

Molecular Structure Analysis

12-Hydroxynevirapine, as a hydroxylated metabolite of Nevirapine, retains the core structure of the parent compound but includes an additional hydroxy group. This modification could potentially influence its chemical reactivity and interaction with biological molecules, leading to the formation of adducts with amino acids, which may be a factor in the observed toxicity of Nevirapine (Antunes et al., 2010).

Chemical Reactions and Properties

12-Hydroxynevirapine is capable of undergoing further oxidation to form electrophilic quinone-imine species. These species are highly reactive and can form adducts with cellular nucleophiles, potentially leading to toxic effects. The electrophilic nature of the oxidized metabolites of 12-hydroxynevirapine underscores the importance of its metabolic pathway in the adverse effects associated with Nevirapine (Antunes et al., 2011).

Physical Properties Analysis

The physical properties of 12-hydroxynevirapine, such as solubility and stability, are crucial for its interaction with biological systems and its role in drug-induced toxicity. While specific studies on the physical properties of 12-hydroxynevirapine are limited, the hydroxylation at the 12th position likely affects its hydrophilicity and may influence its distribution within the body and the likelihood of forming reactive metabolites.

Chemical Properties Analysis

The chemical properties of 12-hydroxynevirapine, including its reactivity and potential to form reactive metabolites, are central to understanding its role in Nevirapine-induced toxicity. The formation of adducts with proteins and DNA, as well as the potential for inducing oxidative stress, highlights the importance of monitoring and understanding the metabolic pathways of Nevirapine to mitigate its adverse effects (Antunes et al., 2010).

Safety And Hazards

Nevirapine, the parent compound of 12-Hydroxynevirapine, is known to cause idiosyncratic hepatotoxicity and mild-to-severe skin rashes . The metabolite 12-hydroxynevirapine has the potential to be sulfated followed by loss of sulfate to form a reactive quinone methide .

properties

IUPAC Name

2-cyclopropyl-7-(hydroxymethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-8-9-5-7-17-14-12(9)18-15(21)11-2-1-6-16-13(11)19(14)10-3-4-10/h1-2,5-7,10,20H,3-4,8H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBABOMFNCVZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158261
Record name 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Hydroxynevirapine

CAS RN

133627-24-4
Record name 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133627-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Hydroxy nevirapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133627244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-HYDROXY NEVIRAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6L0287CM4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
AMM Antunes, ALA Godinho, IL Martins… - Chemical research in …, 2010 - ACS Publications
Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor used against the human immunodeficiency virus type-1 (HIV-1), mostly to prevent mother-to-child transmission of …
Number of citations: 50 pubs.acs.org
P Fan-Havard, Z Liu, M Chou, Y Ling… - Antimicrobial agents …, 2013 - Am Soc Microbiol
… The predominant metabolite after single dose and at steady state was 12-hydroxynevirapine. From … There were no such changes in metabolic indexes for 12-hydroxynevirapine or 4-…
Number of citations: 46 journals.asm.org
P Riska, M Lamson, T MacGregor, J Sabo… - Drug Metabolism and …, 1999 - ASPET
… , 4-carboxynevirapine, and 12-hydroxynevirapine, followed by glucuronidation and renal … With 2-, 3-, and 12-hydroxynevirapine as major metabolites, the results of the present study …
Number of citations: 282 dmd.aspetjournals.org
AMM Antunes, A Godinho, MM Marques, I Martins… - Toxicology …, 2009 - academia.edu
Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor used to treat patients who are positive for HIV-1, and in particular to prevent mother-to-child transmission of the virus…
Number of citations: 1 www.academia.edu
JL Fang, L Loukotková, P Chitranshi… - Biochemical …, 2018 - Elsevier
… 12-hydroxynevirapine have not been described. In this study, we investigated the ability of 12 human SULT isoforms to conjugate 12-hydroxynevirapine, … of 12-hydroxynevirapine on cell …
Number of citations: 4 www.sciencedirect.com
M Popovic, JM Shenton, J Chen, A Baban… - Adverse Drug …, 2010 - Springer
… by aminobenzotriazole: 12-hydroxynevirapine. It appears … If this is true, treatment of animals with 12-hydroxynevirapine … free radical precursor to 12-hydroxynevirapine can also lose …
Number of citations: 38 link.springer.com
U Caixas, AMM Antunes, AT Marinho, ALA Godinho… - Toxicology, 2012 - Elsevier
Despite its efficacy, including in the prevention of vertical transmission, the antiretroviral nevirapine is associated with severe idiosyncratic hepatotoxicity and skin rash. The mechanisms …
Number of citations: 49 www.sciencedirect.com
CJS Heck, HK Seneviratne… - Journal of medicinal …, 2020 - ACS Publications
Cytochrome P450-dependent metabolism of the anti-HIV drug nevirapine (NVP) to 12-hydroxy-NVP (12-OHNVP) has been implicated in NVP toxicities. We investigated the impact of …
Number of citations: 11 pubs.acs.org
LS Rowland, TR MacGregor, SJ Campbell… - … of Chromatography B, 2007 - Elsevier
… 12-hydroxynevirapine may be due to a low-level impurity in the 4-carboxynevirapine reference standard material because 12-hydroxynevirapine … quantitation for 12-hydroxynevirapine. …
Number of citations: 19 www.sciencedirect.com
AMM Antunes, B Wolf, MC Oliveira, FA Beland… - Molecules, 2013 - mdpi.com
Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used against HIV-1. Currently, NVP is the most widely used anti-HIV drug in developing countries, both in …
Number of citations: 8 www.mdpi.com

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